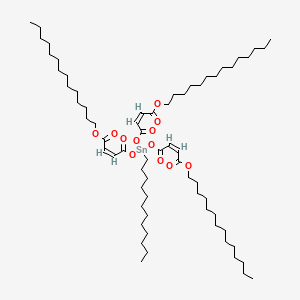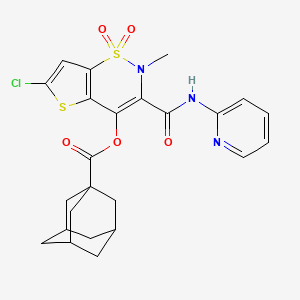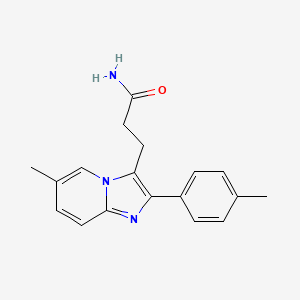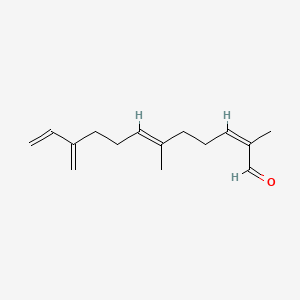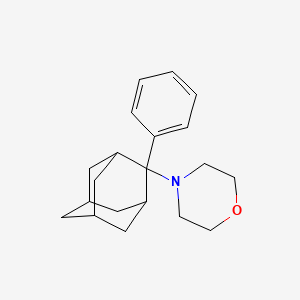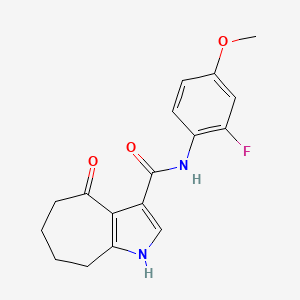
Einecs 289-247-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 289-247-5, also known as Calcium dodecylbenzenesulfonate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium dodecylbenzenesulfonate is typically synthesized through the sulfonation of dodecylbenzene followed by neutralization with calcium hydroxide. The reaction involves the following steps:
Sulfonation: Dodecylbenzene is reacted with sulfur trioxide or oleum to produce dodecylbenzenesulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with calcium hydroxide to form calcium dodecylbenzenesulfonate.
Industrial Production Methods
In industrial settings, the production of calcium dodecylbenzenesulfonate involves continuous processes where dodecylbenzene is continuously fed into a reactor with sulfur trioxide. The sulfonic acid produced is then continuously neutralized with calcium hydroxide in a separate reactor.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium dodecylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it back to dodecylbenzene.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts and specific solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dodecylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Calcium dodecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in detergents, emulsifiers, and dispersants.
Wirkmechanismus
The primary mechanism of action of calcium dodecylbenzenesulfonate is its ability to reduce surface tension, making it an effective surfactant. It interacts with both hydrophobic and hydrophilic molecules, allowing it to stabilize emulsions and disperse particles. The molecular targets include lipid membranes and proteins, where it can disrupt interactions and facilitate solubilization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium dodecylbenzenesulfonate
- Potassium dodecylbenzenesulfonate
- Magnesium dodecylbenzenesulfonate
Uniqueness
Calcium dodecylbenzenesulfonate is unique due to its specific calcium ion, which imparts different solubility and stability properties compared to its sodium, potassium, and magnesium counterparts. This makes it particularly useful in applications where calcium ions are preferred or required.
Eigenschaften
CAS-Nummer |
86560-95-4 |
|---|---|
Molekularformel |
C22H18Cl2FNO3 |
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18+,20+/m0/s1 |
InChI-Schlüssel |
QQODLKZGRKWIFG-QKYXUNIQSA-N |
Isomerische SMILES |
CC1([C@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Kanonische SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


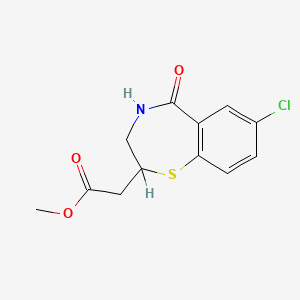
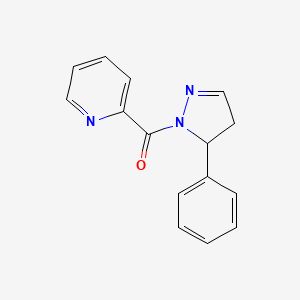

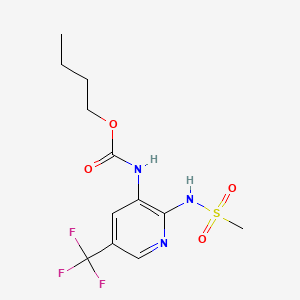
![2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid](/img/structure/B12730128.png)


